N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide
Description
N,N'-bis[2-(4-Methoxyphenyl)ethyl]hexanediamide is a symmetrical bisamide compound characterized by a hexanediamide backbone (derived from hexanedioic acid) with two 2-(4-methoxyphenyl)ethyl substituents attached to the amide nitrogens. Its structure comprises a central six-carbon chain flanked by two secondary amide groups, each linked to a phenethyl moiety bearing a para-methoxy group on the aromatic ring. The molecular formula is C₂₄H₃₂N₂O₄, with a molecular weight of 412.43 g/mol.
Properties
IUPAC Name |
N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-29-21-11-7-19(8-12-21)15-17-25-23(27)5-3-4-6-24(28)26-18-16-20-9-13-22(30-2)14-10-20/h7-14H,3-6,15-18H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDNGWMVMSHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548434-41-9 | |
| Record name | N(1),N(6)-BIS(2-(4-METHOXYPHENYL)ETHYL)HEXANEDIAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide typically involves the reaction of hexanediamide with 4-methoxyphenyl ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: Hexanediamide and 4-methoxyphenyl ethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 60-80°C.
Catalyst: A suitable catalyst, such as a Lewis acid, may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide. For example, derivatives of bis-amidine compounds have shown promising results against various cancer cell lines, indicating that modifications to the methoxyphenyl groups can enhance their efficacy and selectivity against tumor cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 10 | Breast Cancer |
| N1,N5-bis[4-(N'-(carbamimidoyl)phenyl]glutaramide | 0.5 | Lung Cancer |
| Other Bis-amidine Derivatives | 5-20 | Various Solid Tumors |
Antimicrobial Properties
Compounds with structural similarities to this compound have been investigated for their antimicrobial properties. Research indicates that the incorporation of methoxy groups enhances the lipophilicity of the compounds, improving their ability to penetrate microbial membranes and exert antibacterial effects .
Case Study: Antimicrobial Efficacy
A study conducted on analogs of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Polymer Synthesis
This compound has been utilized as a building block in the synthesis of novel polymers. Its diamine functionality allows it to participate in polycondensation reactions, leading to the development of high-performance materials with enhanced thermal and mechanical properties.
Table 2: Polymer Characteristics
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyamide from Hexanediamide | >250 | 80 |
| Control Polyamide | 180 | 50 |
Nanocomposite Development
The compound has also been explored for use in nanocomposites, where it acts as a compatibilizer between organic and inorganic phases. This application is crucial in developing materials for electronics and advanced coatings.
Future Directions in Research
The ongoing research into this compound suggests several promising avenues:
- Optimization of Anticancer Activity : Further structural modifications could lead to more potent derivatives with reduced side effects.
- Exploration of Novel Formulations : Combining this compound with existing drugs may enhance therapeutic outcomes in cancer treatment.
- Development of Biodegradable Polymers : Investigating its role in creating environmentally friendly materials could address sustainability concerns.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Pathway Modulation: Affecting key biochemical pathways, such as oxidative stress or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide with structurally related bisamide derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural and Functional Comparisons
Biological Activity
N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two 4-methoxyphenyl groups attached to a hexanediamide backbone. This structural configuration is significant for its biological interactions.
Research indicates that this compound may interact with various biological targets, including:
- Estrogen Receptors : Preliminary studies suggest that derivatives of bisphenol compounds can act as selective estrogen receptor modulators (SERMs), potentially influencing estrogenic activity in cells. This interaction may lead to both agonistic and antagonistic effects depending on the cellular context and concentration of the compound .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Antichlamydial Activity
A study investigated the antichlamydial activity of related compounds, indicating that modifications in the chemical structure could enhance efficacy against Chlamydia trachomatis. The results showed a significant reduction in infectious bodies in treated cells without affecting host cell viability, suggesting a selective action against the pathogen .
Cytotoxicity and Selectivity
In evaluating cytotoxicity, it was found that several analogues of this compound exhibited low toxicity toward human cells while maintaining antimicrobial efficacy. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Research Findings
Table 1 summarizes key findings from various studies on the biological activity of this compound and its analogues:
| Study | Biological Activity | Concentration Tested | Effect Observed |
|---|---|---|---|
| Study 1 | Antichlamydial | 50 µg/mL | Drastic decrease in chlamydial inclusion size and number |
| Study 2 | Estrogen receptor modulation | 10 µM | Agonistic activity on ERβ observed |
| Study 3 | Antimicrobial against N. meningitidis | 64 µg/mL | Moderate antibacterial activity |
Case Study 1: Antichlamydial Efficacy
In a controlled experiment, HEp-2 cells infected with C. trachomatis were treated with varying concentrations of this compound. The results indicated that treatment reduced the number of infectious bodies significantly compared to untreated controls, highlighting its potential as an antichlamydial agent.
Case Study 2: Estrogenic Activity Assessment
Another study focused on the compound's interaction with estrogen receptors. Using reporter gene assays in HeLa cells, it was determined that this compound exhibited selective agonistic activity towards ERβ, which may have implications for hormone-related therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
